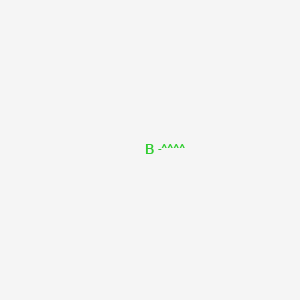

Boride(1-)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Boride(1-) is a monoatomic monoanion and a monoatomic boron.

Applications De Recherche Scientifique

1. Interdisciplinary Research and Material Development Boride(1-) has been a focus of interdisciplinary research, particularly in the development of new materials under both normal and extreme conditions. This includes the synthesis of single crystals, thin films, nanostructures, ceramics, and more. The 16th International Symposium on Boron, Borides, and Related Materials highlighted the extensive research in this area, emphasizing the discovery of superconductivity in MgB2, development of Nd-Fe-B hard magnets, and YB66 soft X-ray monochromators. The symposium also discussed applications in thermoelectric converters, composites, ceramics, and coatings (Tanaka, 2009).

2. Crystal Chemistry and Synthesis Routes Borides, including Boride(1-), have been studied for their varied crystal structures and bonding interactions. They have a wide range of material properties that can be tuned through chemistry, making them versatile for various applications. A review by Akopov, Yeung, and Kaner in 2017 reintroduced the developments in boride crystal chemistry over the past 60 years, tying structures to material properties and elaborating on convenient synthetic routes for preparing borides (Akopov, Yeung, & Kaner, 2017).

3. Two-Dimensional Boride Materials Research by Zhou et al. in 2021 focused on the synthesis of two-dimensional (2D) molybdenum boride sheets, termed 'boridene'. These sheets were synthesized through selective etching in aqueous hydrofluoric acid, demonstrating the potential for a new family of 2D materials for study. This development suggests future directions for 2D materials obtained through the chemical exfoliation of laminated compounds (Zhou et al., 2021).

4. Boride Layers for Industrial Applications Khor, Yu, and Sundararajan in 2005 investigated the formation of hard tungsten boride layers using spark plasma sintering boriding. Their research indicated potential industrial applications of metal borides as abrasive, corrosion-resistant, and electrode materials due to their high hardness, chemical inertness, and electronic conductivity (Khor, Yu, & Sundararajan, 2005).

5. Electrocatalytic Applications A study by Nsanzimana et al. in 2018 demonstrated the synthesis of iron-doped amorphous nickel boride on reduced graphene oxide (rGO) sheets. This hybrid exhibited outstanding oxygen evolution reaction (OER) performance and stability, highlighting the potential of metal borides in energy storage and conversion technologies (Nsanzimana et al., 2018).

6. Magnetic Properties and Metal-Rich Structures Research by Scheifers, Zhang, and Fokwa in 2017 explored the unique chemical properties of boron and its reactions with metals, leading to the large class of metal borides with varying compositions. These borides have been utilized for their magnetic properties, with applications in superconductors and magnets. The study emphasized the role of boron in constructing new structures with exciting properties, including the discovery of new boride structures containing unprecedented boron fragments (Scheifers, Zhang, & Fokwa, 2017).

Propriétés

Numéro CAS |

16971-29-2 |

|---|---|

Formule moléculaire |

C5H3N3S |

Poids moléculaire |

10.81 g/mol |

Nom IUPAC |

boron(1-) |

InChI |

InChI=1S/B/q-1 |

Clé InChI |

XGLYHUVZMIRFNT-UHFFFAOYSA-N |

SMILES |

[B-] |

SMILES canonique |

[B-] |

Synonymes |

Tetrahydroborate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N4,N4'-di-tert-butyl-[1,1'-biphenyl]-4,4'-disulfonamide](/img/structure/B230680.png)

![2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B230708.png)

![(1R,2R,4aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-ol](/img/structure/B230733.png)